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Introduction
AST5902 is the principal active metabolite of alflutinib (also known as furmonertinib or

AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor

(TKI) developed by Shanghai Allist Pharmaceuticals.[1][2][3] Like other third-generation EGFR

TKIs, AST5902 is designed to selectively and irreversibly inhibit both the sensitizing EGFR

mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while

sparing wild-type (WT) EGFR.[2] The T790M mutation, often referred to as the "gatekeeper"

mutation, is a primary mechanism of acquired resistance to first and second-generation EGFR

TKIs in the treatment of non-small cell lung cancer (NSCLC).[3] This document provides a

comprehensive technical overview of the available data on the EGFR T790M mutation

selectivity of AST5902, including preclinical and clinical findings, experimental methodologies,

and relevant signaling pathways.

Core Mechanism of Action
AST5902, as an irreversible third-generation EGFR inhibitor, covalently binds to the cysteine-

797 residue in the ATP-binding pocket of the EGFR kinase domain. This covalent modification

allows it to overcome the increased ATP affinity conferred by the T790M mutation, which is a

key mechanism of resistance to reversible first and second-generation TKIs.[4] The selectivity

for mutant EGFR over WT-EGFR is a critical feature of third-generation inhibitors, leading to a

wider therapeutic window and a more favorable safety profile by reducing toxicities associated
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with WT-EGFR inhibition, such as rash and diarrhea.[2] Preclinical data on alflutinib, the parent

compound of AST5902, indicates a high degree of selectivity for T790M-mutant EGFR over

wild-type EGFR.[5]

Quantitative Data on Selectivity and Efficacy
While specific preclinical data for AST5902 is limited in publicly available literature, the data for

its parent compound, alflutinib, provides strong evidence of its potent and selective activity. It

has been reported that alflutinib and AST5902 have similar antitumor activity.[2][3]

Preclinical Data (Alflutinib)
Cell Line

EGFR Mutation
Status

IC50 (nM) Selectivity vs. WT

Cell lines with

activating EGFR

mutations and T790M

e.g., Exon 19

del/T790M,

L858R/T790M

~0.3–1.2 >167-fold

Wild-Type EGFR WT >200 1

Table 1: In vitro

inhibitory activity of

alflutinib against

EGFR-mutant cell

lines.[5]

Clinical Trial Data (Alflutinib in EGFR T790M-Positive
NSCLC)
Clinical studies on alflutinib have demonstrated its significant efficacy in patients with EGFR

T790M-mutated NSCLC who have progressed on prior EGFR TKI therapy.
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Clinical Trial Phase Number of Patients
Objective
Response Rate
(ORR)

Median
Progression-Free
Survival (PFS)

Phase IIb

(NCT03452592)
220

74% (95% CI: 68–

80%)

9.6 months (95% CI:

8.2–9.7)

Dose-expansion study

(NCT03127449)
116 76.7% Not Reported

Table 2: Efficacy of

alflutinib in patients

with EGFR T790M-

positive NSCLC.[4][6]

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AST5902 are not extensively

published. However, the following sections describe representative methodologies commonly

employed in the development and characterization of third-generation EGFR TKIs.

In Vitro EGFR Kinase Assay
This assay is crucial for determining the direct inhibitory activity of a compound against purified

EGFR kinase domains (wild-type and various mutant forms). A common method is a

luminescence-based assay that measures ATP consumption.

Principle: The amount of ATP remaining after a kinase reaction is converted into a light signal

by a luciferase/luciferin reaction. Lower luminescence indicates higher kinase activity (more

ATP consumed) and thus weaker inhibition.

Materials:

Recombinant human EGFR kinase domains (WT, T790M, L858R/T790M, etc.)

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

ATP

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9617553/
https://pubmed.ncbi.nlm.nih.gov/32007598/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AST5902 (or other test compounds)

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2.5mM

DTT)

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

Compound Preparation: Prepare a serial dilution of AST5902 in DMSO.

Reaction Setup: In a 384-well plate, add the test compound, recombinant EGFR kinase, and

kinase substrate in the assay buffer.

Initiation: Start the kinase reaction by adding ATP.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the

remaining ATP.

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Data Acquisition: Measure luminescence using a plate reader.

IC50 Calculation: Plot the luminescence signal against the compound concentration and fit

the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (NCI-H1975)
This assay assesses the ability of a compound to inhibit the growth of cancer cells harboring

specific EGFR mutations. The NCI-H1975 cell line, which endogenously expresses both the

L858R activating mutation and the T790M resistance mutation, is a standard model for testing

third-generation EGFR inhibitors.

Principle: The metabolic activity of viable cells is measured, which correlates with the number

of cells. A common method is the MTT or Alamar Blue assay.
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Materials:

NCI-H1975 human NSCLC cell line

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

AST5902 (or other test compounds)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent

Solubilization solution (e.g., DMSO or SDS-HCl)

Procedure:

Cell Seeding: Plate NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of AST5902 for a specified

duration (e.g., 72 hours).

Reagent Addition: Add MTT or Alamar Blue reagent to each well and incubate for 2-4 hours.

Signal Measurement:

For MTT: Add solubilization solution and measure absorbance at ~570 nm.

For Alamar Blue: Measure fluorescence with excitation at ~560 nm and emission at ~590

nm.

IC50 Calculation: Plot the signal against the compound concentration and calculate the IC50

value.

In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of a drug candidate. Patient-

derived xenograft (PDX) models or xenografts using established cell lines like NCI-H1975 are

commonly used.

Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the

drug on tumor growth is monitored over time.
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Materials:

Immunocompromised mice (e.g., nude or NOD-SCID)

NCI-H1975 cells or patient-derived tumor tissue

AST5902 formulated for oral administration

Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously inject NCI-H1975 cells into the flanks of the mice.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize mice into vehicle control and treatment groups.

Administer AST5902 orally at various doses daily.

Tumor Measurement: Measure tumor volume with calipers every few days.

Endpoint: Continue treatment for a defined period or until tumors in the control group reach a

predetermined size.

Data Analysis: Plot tumor growth curves for each group and assess for statistically significant

differences in tumor growth inhibition.

Visualizations
EGFR Signaling Pathway with T790M Mutation
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Caption: EGFR signaling pathway in the presence of the T790M mutation and inhibition by

AST5902.
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Caption: A typical experimental workflow for the preclinical evaluation of an EGFR T790M

inhibitor like AST5902.
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Conclusion
AST5902, the active metabolite of alflutinib, is a potent and selective third-generation EGFR

TKI targeting the T790M resistance mutation. While comprehensive preclinical data for

AST5902 itself is not widely published, the available information on alflutinib demonstrates a

strong rationale for its efficacy. The high selectivity for mutant EGFR over wild-type EGFR, as

suggested by preclinical data, translates into a favorable clinical profile with significant

objective response rates and a manageable safety profile in patients with T790M-positive

NSCLC. The experimental methodologies outlined provide a standard framework for the

continued investigation and characterization of next-generation EGFR inhibitors. As more data

on AST5902 becomes available, a more detailed understanding of its specific pharmacological

properties will further solidify its role in the treatment of EGFR-mutated lung cancer.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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